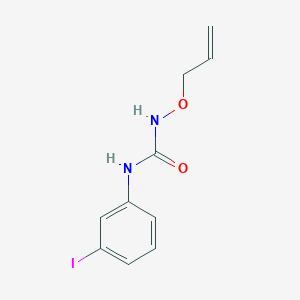
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide, also known as NPC1161B, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC1161B is a small molecule that belongs to the family of acrylamide derivatives and has been shown to exhibit promising anti-inflammatory and anti-cancer properties.
作用機序
The exact mechanism of action of N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and monocytes. N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has been shown to inhibit the growth of tumor cells in vivo.
実験室実験の利点と制限
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to exhibit potent anti-inflammatory and anti-cancer properties. However, there are also some limitations to using N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide in lab experiments. It can be difficult to obtain large quantities of the compound, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide. One area of interest is the development of novel synthetic routes for the compound that can increase its yield and purity. Another area of interest is the investigation of its potential therapeutic applications in other fields of medicine, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide and to identify its molecular targets.
合成法
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide can be synthesized through a multistep process involving the reaction of 5-nitro-2-methylphenylamine with 4-propoxybenzaldehyde followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
特性
製品名 |
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide |
|---|---|
分子式 |
C19H20N2O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
(E)-N-(2-methyl-5-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H20N2O4/c1-3-12-25-17-9-5-15(6-10-17)7-11-19(22)20-18-13-16(21(23)24)8-4-14(18)2/h4-11,13H,3,12H2,1-2H3,(H,20,22)/b11-7+ |
InChIキー |
MMSDVUXVKUXAAE-YRNVUSSQSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
正規SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)


![Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)
![ethyl 4-[[2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B254999.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)
![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)
![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)

